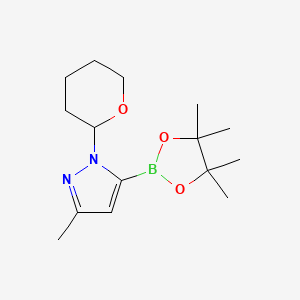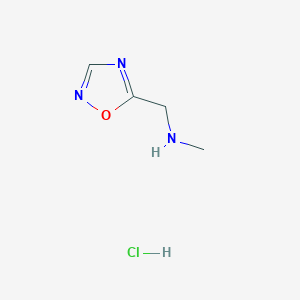
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Overview
Description
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, otherwise known as BCMBA, is an important organic acid that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular formula of C7H6BrClO4S and a molecular weight of 303.57 g/mol. BCMBA is an important building block in the synthesis of various compounds and has found applications in medicinal chemistry, organic synthesis, and analytical chemistry.
Scientific Research Applications
Environmental Impact and Toxicology
- Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggest that brominated compounds, potentially including derivatives similar to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, exhibit toxicological profiles akin to their chlorinated analogs. This raises concerns about their environmental persistence and impact on human and wildlife health due to the use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
- The bromination of flame retardants has led to increased scrutiny regarding the formation of PBDD/Fs and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs) in fires and combustion processes. The structural similarities between these compounds and 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid suggest a need for further research into their formation mechanisms and environmental fate (Zhang, Buekens, & Li, 2016).
Chemical Synthesis and Applications
- The development of electrochemical technologies involving haloaluminate room-temperature ionic liquids (RTILs) indicates a growing interest in the synthesis and application of complex brominated and chlorinated molecules, potentially including 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. These advancements are promising for fields such as electroplating and energy storage (Tsuda, Stafford, & Hussey, 2017).
Pharmacological and Health Implications
- Paraben esters, which share structural similarities with 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, have been extensively studied for their endocrine toxicity, absorption, and potential health risks. These studies highlight the importance of evaluating the biological effects and environmental persistence of brominated and chlorinated compounds in consumer products and the environment (Darbre & Harvey, 2008).
properties
IUPAC Name |
5-bromo-3-chlorosulfonyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQGRGSYBJEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)


![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)



